molecular formula C24H26N4O4S2 B11379729 3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11379729
M. Wt: 498.6 g/mol
InChI Key: SEENYUHUQQZSGJ-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide source, followed by cyclization. The benzylsulfonyl group can be introduced via sulfonylation reactions using benzyl chloride and a suitable sulfonating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group typically yields sulfone derivatives, while reduction of the thiadiazole ring can produce a variety of reduced thiadiazole compounds .

Scientific Research Applications

3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and a benzylsulfonyl group.

Properties

Molecular Formula

C24H26N4O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C24H26N4O4S2/c1-2-18-10-6-7-11-20(18)28-15-19(14-22(28)30)23-26-27-24(33-23)25-21(29)12-13-34(31,32)16-17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3,(H,25,27,29)

InChI Key

SEENYUHUQQZSGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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